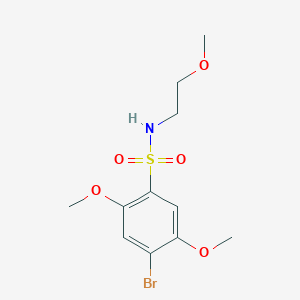
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide (commonly known as BDMB) is a chemical compound that has been extensively studied for its potential application in scientific research. BDMB belongs to the class of sulfonamide compounds that have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of BDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and survival. BDMB has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, BDMB can reduce the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BDMB has been found to have a range of biochemical and physiological effects. In addition to its anticancer activity, BDMB has been shown to have anti-inflammatory and analgesic effects. BDMB has also been found to reduce the levels of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDMB in lab experiments is its high yield of synthesis, which makes it a cost-effective option. BDMB is also relatively stable and can be stored for long periods without degradation. However, one limitation of using BDMB is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on BDMB. One area of interest is in the development of new drugs for the treatment of cancer. BDMB has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is in the development of new treatments for neurological disorders. BDMB has been found to have effects on neurotransmitter levels in the brain, and further research could lead to the development of new treatments for conditions such as depression and anxiety. Finally, there is potential for BDMB to be used as a tool in chemical biology research, as it can be used to selectively inhibit certain enzymes and proteins.
Synthesemethoden
BDMB can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified using recrystallization. The yield of the synthesis is typically high, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
BDMB has been found to have potential application in various scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. BDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUJAPKILYZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497773.png)



![[(2-Ethoxy-4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B497777.png)

![2-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ethyl ether](/img/structure/B497781.png)


![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)



